Home > Products > Screening Compounds P54898 > Ertugliflozin metabolite M5a
Ertugliflozin metabolite M5a - 1500090-84-5

Ertugliflozin metabolite M5a

Catalog Number: EVT-13574163
CAS Number: 1500090-84-5
Molecular Formula: C28H33ClO13
Molecular Weight: 613.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ertugliflozin metabolite M5a is a significant minor metabolite of ertugliflozin, a sodium-dependent glucose cotransporter-2 inhibitor used primarily for the treatment of type 2 diabetes mellitus. This metabolite is identified as ertugliflozin-2-O-β-glucuronide and is formed through the glucuronidation process, which is a major metabolic pathway for ertugliflozin. The primary route of elimination for ertugliflozin involves its conversion to glucuronide metabolites, with M5a playing a crucial role in this process.

Source and Classification

Ertugliflozin was first approved by the U.S. Food and Drug Administration in December 2017 and subsequently by the European Commission in March 2018. It is classified as a small molecule and falls under the Biopharmaceutical Classification System Class I due to its high solubility and permeability. M5a is categorized as a pharmacologically inactive metabolite, formed predominantly via the action of UDP-glucuronosyltransferase enzymes, particularly UGT2B7, with minor contributions from other enzymes such as UGT1A9 and UGT2B4 .

Synthesis Analysis

Methods and Technical Details

The synthesis of ertugliflozin metabolite M5a occurs primarily through glucuronidation in human liver microsomes. In vitro studies have shown that when ertugliflozin is incubated with human liver microsomes in the presence of UDP-glucuronic acid, M5a is formed alongside other metabolites. The formation kinetics for M5a have been characterized, revealing that the substrate concentration at half-maximal velocity (K_m) is approximately 41.7 µM, with a maximal rate of metabolism (V_max) at about 94.9 pmol/min/mg . This indicates that while M5a is a minor metabolite compared to M5c (the major glucuronide), it still plays an essential role in the metabolic profile of ertugliflozin.

Molecular Structure Analysis

Structure and Data

The molecular structure of ertugliflozin metabolite M5a can be represented as follows:

  • Chemical Name: Ertugliflozin-2-O-β-glucuronide
  • Molecular Formula: C27H32ClNO10
  • Molecular Weight: Approximately 566.00 g/mol

The structure features a glucuronic acid moiety linked to the parent compound, which contributes to its solubility and elimination characteristics. The structural elucidation has been confirmed through various spectroscopic techniques including nuclear magnetic resonance and mass spectrometry .

Chemical Reactions Analysis

Reactions and Technical Details

Ertugliflozin metabolite M5a is primarily formed through the enzymatic reaction catalyzed by UDP-glucuronosyltransferases. The reaction can be summarized as follows:

Ertugliflozin+UDP glucuronic acidUGT enzymesM5a+UDP\text{Ertugliflozin}+\text{UDP glucuronic acid}\xrightarrow{\text{UGT enzymes}}\text{M5a}+\text{UDP}

This reaction highlights the transformation of ertugliflozin into its glucuronide form, where the hydroxyl group at the second position of the glucose moiety is replaced with a glucuronic acid unit. The primary enzyme responsible for this transformation is UGT2B7, with additional contributions from UGT1A9 and UGT2B4 .

Mechanism of Action

Process and Data

The mechanism of action for ertugliflozin involves inhibiting sodium-dependent glucose cotransporter-2 in the renal proximal tubules. This inhibition results in decreased reabsorption of glucose back into the bloodstream, leading to increased urinary glucose excretion. While M5a itself does not exhibit pharmacological activity, it serves as an important marker for understanding the metabolic fate of ertugliflozin in clinical settings. The metabolic pathway shows that approximately 86% of ertugliflozin undergoes glucuronidation, with M5a being one of the key metabolites formed during this process .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ertugliflozin metabolite M5a exhibits several notable physical and chemical properties:

  • Solubility: High solubility due to its glucuronide structure.
  • Stability: Chemically stable under normal storage conditions.
  • Melting Point: High melting point indicative of its crystalline nature.

These properties contribute to its behavior in biological systems, particularly regarding absorption, distribution, metabolism, and excretion processes .

Applications

Scientific Uses

Ertugliflozin metabolite M5a serves as an important biomarker in clinical pharmacology studies related to ertugliflozin therapy. Its measurement can provide insights into the drug's metabolic profile and help assess individual patient responses to treatment. Additionally, understanding the formation and clearance of M5a can aid in evaluating potential drug interactions and optimizing dosing regimens for patients with type 2 diabetes mellitus .

Enzymatic Biosynthesis and Metabolic Pathways

Role of UDP-Glucuronosyltransferases (UGTs) in M5a Formation

UGT Isoform-Specific Catalysis

M5a (ertugliflozin 2-O-β-glucuronide) is formed primarily via glucuronidation mediated by UDP-glucuronosyltransferases (UGTs). In vitro studies with human liver microsomes (HLMs) identify UGT2B7 as the dominant isoform responsible for M5a biosynthesis, with UGT1A9 and UGT2B4 as minor contributors [1]. Fractional metabolism (fm) analysis reveals UGT2B7/UGT2B4 collectively account for 18% of ertugliflozin’s glucuronidation, while UGT1A9 handles 78% (primarily forming the major metabolite M5c) [1]. This isoform specificity arises from structural differences in the UGT substrate-binding pockets, with UGT2B7 optimally accommodating ertugliflozin’s C2 hydroxyl group.

Kinetic Parameters of Glucuronidation

Enzyme kinetics in HLMs demonstrate distinct catalytic efficiency for M5a formation compared to the primary metabolite M5c:

Table 1: Kinetic Parameters of Ertugliflozin Glucuronidation in Human Liver Microsomes

MetaboliteUGT IsoformKm (μM)Vmax (pmol/min/mg)CLint (μL/min/mg)
M5a (2-O-glucuronide)Primarily UGT2B741.794.92.28
M5c (3-O-glucuronide)Primarily UGT1A910.837534.7

[1]

The higher Km for M5a (41.7 μM vs. 10.8 μM for M5c) indicates a lower binding affinity of ertugliflozin for UGT2B7 compared to UGT1A9. Consequently, the intrinsic clearance (CLint) for M5a (2.28 μL/min/mg) is significantly lower than for M5c (34.7 μL/min/mg), confirming M5a as a minor metabolite pathway [1].

Comparative Analysis of M5a Biosynthesis Across Metabolic Systems

Human vs. Preclinical Model Systems

Significant interspecies differences exist in M5a biosynthesis:

  • Human Systems: M5a is a consistent minor metabolite in HLMs and recombinant human UGT systems, with UGT2B7 being the principal catalyst [1] [3].
  • Rodent Models (Rat/Mouse): Exhibit markedly higher UGT1A6 activity (absent in significant human metabolism) and lower UGT2B7 homology. This results in altered glucuronide profiles, with M5a formation potentially underrepresented or catalyzed by different isoforms (e.g., UGT1A6) [9].
  • Canine Models: Dogs show closer UGT2B homology to humans than rodents but still demonstrate quantitative differences in catalytic rates (Vmax) and affinity (Km) for ertugliflozin glucuronidation compared to human systems [1] [8]. These disparities necessitate cautious extrapolation of preclinical M5a data to humans.

Hepatic vs. Extrahepatic Tissue Metabolism

While the liver is the primary site of M5a formation due to high UGT2B7 expression, extrahepatic tissues contribute minimally:

  • Kidney: Expresses UGT1A9 and low levels of UGT2B7. However, kinetic studies indicate renal CLint for ertugliflozin glucuronidation is negligible compared to hepatic clearance [1] [6].
  • Intestine: Primarily expresses UGT1A8/10, isoforms with minimal activity towards ertugliflozin. M5a formation is thus negligible in intestinal microsomes [3] [6].
  • Blood-Brain Barrier (BBB): Although BBB endothelial cells and astrocytes express some UGTs (e.g., UGT1A6), UGT2B7 expression is low. M5a formation within the CNS is unlikely to be pharmacologically relevant [9].

Competitive and Noncompetitive Inhibition Pathways in M5a Synthesis

Interaction with Endogenous Substrates and Cofactors

M5a formation can be modulated by endogenous compounds:

  • Bilirubin: A high-affinity endogenous substrate for UGT1A1, shows negligible direct inhibition of UGT2B7-mediated M5a formation. However, conditions like hyperbilirubinemia may indirectly affect UGT expression or cofactor (UDPGA) availability [2] [6].
  • Long-Chain Fatty Acids (e.g., Oleic Acid): Known noncompetitive inhibitors of several UGTs. In vitro data suggest they can reduce UGT2B7 activity, potentially decreasing M5a formation rates by altering enzyme conformation or membrane fluidity [6] [9].
  • UDPGA Cofactor Availability: The Km of UGT2B7 for UDPGA is typically low (μM range). While physiological UDPGA concentrations are usually sufficient, severe metabolic disturbances could theoretically limit M5a synthesis [6].

Modulation by Exogenous UGT Inhibitors/Inducers

Specific xenobiotics inhibit M5a formation via UGT2B7:

  • Competitive Inhibitors:
  • Demethylzeylasteral: A herbal constituent (from Tripterygium wilfordii) is a potent competitive inhibitor of UGT2B7 (Ki = 17.3 μM). It directly competes with ertugliflozin for the UGT2B7 active site, potentially reducing M5a formation [4].
  • 16β-Phenyllongifolol: Used experimentally, inhibits UGT2B7/UGT2B4 activity in HLMs, significantly reducing M5a formation (fm contribution decreased) [1].
  • Noncompetitive Inhibitors:
  • Phloxine B: A synthetic dye acting as a noncompetitive inhibitor of multiple UGTs, potentially including UGT2B7, by binding to an allosteric site [10].
  • Inducers: Compounds like rifampicin induce UGT2B7 expression via pregnane X receptor (PXR) activation. This can increase Vmax for M5a formation, enhancing its systemic clearance [8].

Table 2: Inhibitors of UGT2B7 and Their Potential Impact on M5a Formation

Inhibitor TypeExample CompoundMechanismPotency (Ki or IC50)Potential Clinical Relevance for M5a
CompetitiveDemethylzeylasteralBinds active site17.3 μMModerate (Herb-drug interaction risk)
Competitive16β-PhenyllongifololBinds active site~3 μM (IC50)Experimental tool
NoncompetitivePhloxine BBinds allosteric siteNot fully characterized (UGT panel)Low (Environmental/Food dye)
NoncompetitiveLong-chain fatty acidsMembrane/Envelope effectsVariableContext-dependent (Metabolic states)

[1] [4] [6]

Properties

CAS Number

1500090-84-5

Product Name

Ertugliflozin metabolite M5a

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[(1S,2S,3S,4R,5S)-5-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-2,3-dihydroxy-1-(hydroxymethyl)-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Molecular Formula

C28H33ClO13

Molecular Weight

613.0 g/mol

InChI

InChI=1S/C28H33ClO13/c1-2-38-16-6-3-13(4-7-16)9-14-10-15(5-8-17(14)29)28-24(21(34)23(35)27(11-30,42-28)12-39-28)41-26-20(33)18(31)19(32)22(40-26)25(36)37/h3-8,10,18-24,26,30-35H,2,9,11-12H2,1H3,(H,36,37)/t18-,19-,20+,21-,22-,23-,24+,26-,27-,28-/m0/s1

InChI Key

KFRDLOWUHLQEAX-GCGVPRHFSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C34C(C(C(C(O3)(CO4)CO)O)O)OC5C(C(C(C(O5)C(=O)O)O)O)O)Cl

Isomeric SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@@]34[C@@H]([C@H]([C@@H]([C@@](O3)(CO4)CO)O)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.